Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate
Overview
Description
Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure and properties, making it a subject of interest for scientists and researchers.
Preparation Methods
The synthesis of Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate involves several steps. The synthetic routes typically include the reaction of diethyl malonate with acetylamino and 4-methoxyphenyl compounds under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives.
Scientific Research Applications
Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms. Additionally, it has applications in industrial research, where it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate can be compared with other similar compounds, such as diethyl malonate and its derivativesThis compound’s unique structure allows it to interact with a broader range of biological targets and undergo a wider variety of chemical reactions.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-15(21)13-7-9-14(24-4)10-8-13/h7-10H,5-6,11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNVVKJZNKLRLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.